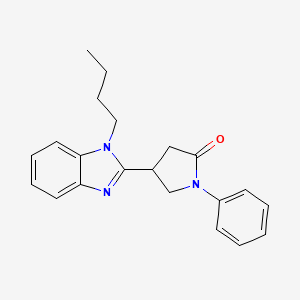

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one

説明

4-(1-Butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a butyl substituent on the nitrogen of the benzimidazole moiety and a phenyl group at the 1-position of the pyrrolidin-2-one ring. Its molecular formula is C21H24N3O, with a molecular weight of 334.44 g/mol.

特性

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-2-3-13-23-19-12-8-7-11-18(19)22-21(23)16-14-20(25)24(15-16)17-9-5-4-6-10-17/h4-12,16H,2-3,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJYAJSVUOJKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by cyclization and further functionalization . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, which has been shown to provide better yields and shorter reaction times compared to conventional heating methods . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

科学的研究の応用

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival . The compound’s antimicrobial properties could be due to its interaction with bacterial cell membranes or inhibition of key metabolic pathways .

類似化合物との比較

Substituent Effects on the Benzimidazole Moiety

- Butyl vs. Benzyl Groups: 4-(1H-Benzimidazol-2-yl)-1-Benzylpyrrolidin-2-one (: C17H15N3O, MW 277.32) lacks the butyl group but features a benzyl substituent on the pyrrolidinone nitrogen. In contrast, the butyl chain in the target compound increases lipophilicity (logP ≈ 3.8), favoring membrane permeability but possibly reducing aqueous solubility . 1-Benzyl-4-{1-[2-(4-Methylphenoxy)ethyl]-1H-Benzimidazol-2-yl}-2-Pyrrolidinone (: C28H28N3O2, MW 438.55) incorporates a phenoxyethyl chain on the benzimidazole, which may improve solubility via polar ether linkages while retaining hydrophobic interactions .

Butyl vs. Halogenated Aryl Groups :

- 4-(1-Butyl-1H-Benzimidazol-2-yl)-1-(3-Chloro-2-Methylphenyl)-Pyrrolidin-2-one (: C23H25ClN3O, MW 394.92) replaces the phenyl group with a chlorinated aryl ring. The electron-withdrawing chlorine atom may enhance electronic interactions in binding pockets, while the methyl group adds steric hindrance .

Modifications to the Pyrrolidinone Ring

- Phenyl vs. The extended phenoxybutyl chain further enhances hydrophobicity .

Crystallographic and Structural Insights

Structural data for these compounds are often refined using SHELXL (), a program widely employed for small-molecule crystallography. The butyl group in the target compound adopts a gauche conformation in crystal structures, minimizing steric clashes with the benzimidazole ring. This contrasts with the planar benzyl group in , which participates in π-stacking interactions .

Comparative Data Table

生物活性

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one is a synthetic derivative of benzodiazole and pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one

- Molecular Formula : C26H31N3O2

- Molecular Weight : 417.543 g/mol

- CAS Number : 878693-40-4

Antimicrobial Activity

Research has indicated that compounds containing the benzodiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole, closely related to benzodiazoles, demonstrate effectiveness against various bacterial strains, including Fusobacterium nucleatum and Prevotella intermedia . The presence of the butyl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and increasing its antimicrobial efficacy.

Anticancer Properties

The structural features of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one suggest its potential as an anticancer agent. Benzodiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzodiazole derivatives. The compound's ability to modulate neurotransmitter systems may contribute to neuroprotection in models of neurodegenerative diseases. Research indicates that such compounds can reduce oxidative stress and inflammation in neuronal cells .

The biological activity of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzodiazole derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may protect cells from oxidative damage.

Study on Antimicrobial Activity

A study conducted by Sheng et al. (2006) tested various benzimidazole derivatives against oral anaerobes. The results indicated that modifications to the benzodiazole structure significantly enhanced antimicrobial activity . This suggests that similar modifications in 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one could yield potent antimicrobial agents.

Study on Anticancer Effects

In a recent investigation published in MDPI (2022), researchers evaluated the cytotoxic effects of novel benzodiazole derivatives on human cancer cell lines. The study found that specific structural configurations led to increased apoptosis rates in treated cells . This reinforces the potential application of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。